molecular formula C6H5F3N2S B1598540 2-(Methylthio)-5-(trifluoromethyl)pyrimidine CAS No. 176214-15-6

2-(Methylthio)-5-(trifluoromethyl)pyrimidine

Cat. No. B1598540
M. Wt: 194.18 g/mol
InChI Key: RDQBBHLMFHPEIC-UHFFFAOYSA-N
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Description

“2-(Methylthio)-5-(trifluoromethyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are organic compounds with a six-member ring with two nitrogen atoms and four carbon atoms . This basic structure forms the backbone of several important biomolecules, making it essential to the world of biochemistry and molecular biology .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Herbicide Intermediate : 2-methylthio-4,6-difluoride pyrimidine, closely related to the compound of interest, is an important intermediate in the synthesis of the herbicide diclosulam. This synthesis involves a four-step reaction process with a yield of 56% and purity of 90%, highlighting the compound's utility in agricultural chemistry (Xiong Li-li, 2007).

  • Chemical Synthesis : The compound's derivatives, like 2-methylthio-4-methyl-5H-indeno[1,2-d]pyrimidin-5-one, are synthesized using various chemical reactions, indicating the compound's flexibility and utility in chemical synthesis (S. Demerac, L. Dalton, B. Elmes, 1972).

Chemical Properties and Functionalization

  • Metal-Bearing Pyrimidines : 5-Pyrimidyllithium species, when flanked by electron-withdrawing substituents like trifluoromethyl, demonstrate stability and facilitate the production of carboxylic acids. This feature shows the compound's role in advanced organic chemistry and potential in synthesizing complex molecules (M. Schlosser, O. Lefebvre, L. Ondi, 2006).

  • NF-kappaB and AP-1 Gene Expression Inhibitors : Modifications on the pyrimidine portion of certain compounds, including the replacement of a trifluoromethyl group, have shown to affect the activity related to NF-kappaB and AP-1 transcription factors. This implies potential biomedical applications in gene expression modulation (M. Palanki, P. Erdman, L. M. Gayo-Fung, et al., 2000).

Structural Studies and Material Science

  • Structural Analysis : Studies involving substituted methylthio-pyrimidines, including 2-methylthio-6-methyl-4-alkyl- and alkylaminopyrimidines, provide insights into the molecular structure, using methods like IR and Raman spectral analysis. This indicates the compound's relevance in material science and spectroscopy (A. Shagidullin, S. Katsyuba, L. Avvakumova, et al., 2011).

  • X-ray Crystallography : The molecular structures of certain substituted pyrimidines have been confirmed through X-ray diffraction analyses, highlighting their role in the field of crystallography and material characterization (Sen Ma, A. Jia, Fang-Fang Fan, et al., 2016).

properties

IUPAC Name

2-methylsulfanyl-5-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2S/c1-12-5-10-2-4(3-11-5)6(7,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQBBHLMFHPEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406230
Record name 2-(Methylthio)-5-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-5-(trifluoromethyl)pyrimidine

CAS RN

176214-15-6
Record name 2-(Methylthio)-5-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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